molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2611480
CAS RN: 2097940-25-3
M. Wt: 299.34
InChI Key: RFLKCNFLDFHPDT-ZZXKWVIFSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a conjugated system, which could give it interesting electronic and optical properties. The bifuran and thiophene rings are aromatic, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bifuran, thiophene, and amide groups. For instance, the electron-rich aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the conjugated system and the polar amide group could impact its solubility, melting point, and other properties .

Scientific Research Applications

Fluorescent Crosslinked Aromatic Polyamides

New fluorescent crosslinked aromatic polyamides that incorporate phenylen, thiophene, and furane groups into their main chain have been synthesized. These polyamides were created through self-condensation from related amino compounds using the phosphorylation method. Their potential applications include heat-sensitive devices, as their fluorescence can be activated or quenched through heating processes. The crosslinking of vinyl bonds plays a significant role in their fluorescent properties, which are influenced by amide bond formation, crosslinking, and conjugation. These polymers are characterized by their high emission fluorescence, UV-visible, FT-IR and 1H-NMR spectroscopy, and thermogravimetric analysis (TGA) (Sánchez et al., 2015).

Novel Dihydropyrimidinone Derivatives Synthesis

Enaminones have been utilized in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized through a one-pot Biginelli reaction, showcasing the utility of enaminones in creating complex organic molecules. This method provides a simple and efficient route to dihydropyrimidinone derivatives, which may have further applications in pharmaceuticals and material science (Bhat et al., 2018).

Anticonvulsant Enaminones

The crystal structures of three anticonvulsant enaminones have been determined, providing insights into their molecular conformation and intermolecular hydrogen bonding. These findings contribute to the understanding of how enaminones function as anticonvulsants and may inform the design of new therapeutic agents (Kubicki et al., 2000).

Enaminone Metal Complexes

Enaminones have also been explored for their chelating properties with different metal nitrates, demonstrating bioactivity against various types of bacteria and fungi. This research highlights the potential of enaminones in developing new antimicrobial agents and studying metal-ligand interactions (Jeragh & Elassar, 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas such as materials science, pharmaceuticals, and organic electronics . Further studies could focus on exploring these potential applications and optimizing the synthesis of this compound.

properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLKCNFLDFHPDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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